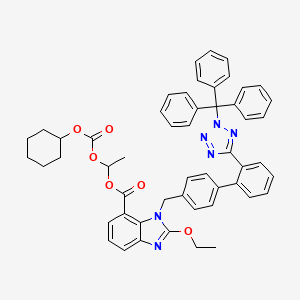

N-Trityl Candesartan Cilexetil

Description

Properties

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-56-58(55-48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYVJIQBOBBGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H48N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

853.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Chemistry of N Trityl Candesartan Cilexetil

Elucidation of Proposed Retrosynthetic Pathways for N-Trityl Candesartan (B1668252) Cilexetil

The synthesis of N-Trityl Candesartan Cilexetil is a multi-step process that can be logically deconstructed through retrosynthetic analysis. The primary disconnection points in the molecule are the ester bond of the cilexetil group, the ether linkage on the benzimidazole (B57391) ring, and the protective N-trityl group on the tetrazole ring.

A common retrosynthetic approach involves:

Disconnection of the Cilexetil Ester: The first disconnection breaks the ester linkage, yielding the carboxylic acid precursor, N-Trityl Candesartan, and an alkylating agent for the cilexetil moiety, typically (±)-1-chloroethyl cyclohexyl carbonate. clockss.org

Disconnection of the N-Trityl Group: The N-trityl group is removed from the tetrazole ring, leading to Candesartan. This step highlights the role of the trityl group as a protecting element.

Disconnection of the Benzimidazole Core: The central benzimidazole ring can be disconnected, leading to two key fragments: a substituted 2,3-diaminobenzoate derivative and a precursor for the 2-ethoxy group, such as tetraethyl orthocarbonate. clockss.org

Disconnection of the Biphenyl (B1667301) Methylene (B1212753) Bridge: The bond between the benzimidazole nitrogen and the biphenylmethyl group is broken. This reveals a benzimidazole intermediate and a biphenylmethyl halide, such as 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole. clockss.orgscispace.com

This convergent strategy allows for the independent synthesis of the complex benzimidazole and biphenyltetrazole fragments, which are then coupled in the later stages of the synthesis. clockss.org

Detailed Analysis of Precursor Compounds and Starting Material Derivatization

The synthesis of this compound relies on several key precursor compounds, each often requiring its own multi-step synthesis.

Benzimidazole Precursor : A common starting point is a substituted aniline, such as methyl 2-amino-3-nitrobenzoate. colab.ws This compound undergoes a series of transformations, including protection, reduction of the nitro group to an amine, and cyclization to form the 2-ethoxybenzimidazole-7-carboxylate core. clockss.org For example, 2,3-diamino methyl benzoate (B1203000) can be reacted with tetramethoxy methane (B114726) to form the desired ethoxy benzimidazole intermediate. scispace.com

Tritylated Biphenyl Tetrazole Precursor : This precursor is typically synthesized from 4'-methylbiphenyl-2-carbonitrile. The process involves bromination of the methyl group, followed by a [2+3] cycloaddition reaction between the nitrile group and an azide (B81097) source (like sodium azide) to form the tetrazole ring. clockss.orgacademie-sciences.fr The tetrazole is then protected with a trityl group, usually by reacting it with trityl chloride, to yield 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole. clockss.org

Cilexetil Moiety Precursor : The cilexetil side chain is introduced using an alkylating agent like (±)-1-chloroethyl cyclohexyl carbonate. clockss.org This reagent is synthesized by reacting cyclohexanol (B46403) with 1-chloroethyl chloroformate in the presence of a base like pyridine (B92270) or triethylamine (B128534), often at low temperatures to ensure high yield and purity. nbinno.comprepchem.comchemicalbook.com

Mechanisms and Optimization of N-Tritylation Reactions

The protection of the tetrazole ring with a trityl group is a critical step to prevent its participation in subsequent alkylation reactions. The regioselectivity of this reaction is paramount, as the trityl group can potentially attach to different nitrogen atoms of the tetrazole ring. nih.gov

Reagent Selection and Reaction Conditions for Selective Tritylation

The most common method for tritylation involves the reaction of the tetrazole-containing intermediate with Trityl Chloride (TrCl) . The selection of base and solvent is crucial for optimizing yield and selectivity.

Key parameters include:

Base : Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used to scavenge the hydrochloric acid byproduct. googleapis.comgoogle.com Inorganic bases like potassium carbonate have also been employed. google.com

Solvent : Aprotic solvents like methylene chloride (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are preferred to avoid side reactions. googleapis.comgoogle.com

Temperature : The reaction is typically carried out at room temperature. googleapis.comgoogle.com

| Reagent | Base | Solvent | Temperature | Outcome | Reference |

| Trityl Chloride | Triethylamine | Methylene Chloride | Room Temp. | Effective tritylation of Candesartan intermediate | googleapis.comgoogle.com |

| Trityl Chloride | Potassium Carbonate | Dimethylacetamide | 60 °C | Formation of Trityl Candesartan | google.com |

| Triphenylmethanol | Sulfuric Acid (catalyst) | Benzene | Not specified | Tritylation of 4-nitro-1,2,3-triazole | researchgate.net |

Role of Catalysis and Solvent Systems in Tritylation Efficiency

While tritylation with trityl chloride is often efficient, catalysts can be employed to enhance the reaction rate. The solvent system plays a significant role in solubilizing the reactants and influencing the reaction pathway.

Catalysis : Acid catalysts, such as sulfuric acid, can be used when tritylating with triphenylmethanol. researchgate.net Phase-transfer catalysts have also been explored to facilitate reactions in biphasic systems, potentially improving efficiency and simplifying work-up. google.com

Subsequent Chemical Transformations Leading to the Cilexetil Moiety

Once the tetrazole ring is protected, the next key transformation is the esterification of the carboxylic acid group on the benzimidazole ring to introduce the cilexetil moiety. This step converts the N-Trityl Candesartan intermediate into this compound.

This transformation is typically an alkylation reaction where the carboxylate salt of N-Trityl Candesartan acts as a nucleophile. clockss.org

Reaction : The N-Trityl Candesartan intermediate is reacted with (±)-1-chloroethyl cyclohexyl carbonate or a similar halo-carbonate. clockss.orggoogle.com

Conditions : The reaction is carried out in a polar aprotic solvent, such as DMF, acetonitrile, or DMSO, in the presence of a base like potassium carbonate. clockss.orggoogle.com The mixture is typically heated to drive the reaction to completion, with temperatures ranging from 50°C to reflux. clockss.orggoogle.comgoogle.com In some procedures, potassium iodide is added as a catalyst to facilitate the halide exchange and accelerate the reaction. google.com

Design and Optimization of Isolation and Purification Protocols for High Purity this compound

After the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. High purity of this intermediate is essential for the subsequent deprotection step and the final quality of the active pharmaceutical ingredient.

Common purification strategies include:

Aqueous Work-up : The reaction mixture is typically partitioned between an organic solvent (like ethyl acetate (B1210297) or toluene) and water. clockss.orggoogle.com This removes inorganic salts and water-soluble impurities.

Crystallization/Recrystallization : This is the most common and scalable method for purification. The crude product, often an oil, is dissolved in a suitable solvent or solvent mixture at an elevated temperature and then cooled to induce crystallization. clockss.org Common solvent systems include ethyl acetate-petroleum ether, ethanol, or acetone-water mixtures. clockss.orggoogle.com

Trituration : The crude product can be triturated (stirred as a suspension) with a solvent in which it is poorly soluble, such as toluene (B28343) or a mixture of acetone (B3395972) and hexane, to wash away more soluble impurities. google.comgoogle.com

Chromatography : While effective, column chromatography is generally reserved for small-scale synthesis or the preparation of analytical reference standards due to cost and scalability limitations. google.com

| Purification Method | Solvent System | Resulting Purity | Reference |

| Recrystallization | Ethyl Acetate / Petroleum Ether | 99.1% (for final product after deprotection) | clockss.org |

| Precipitation/Crystallization | Acetone / Water | Not specified | google.com |

| Trituration | Toluene | Not specified | google.com |

| Crystallization | Methanol (B129727) | 99.83% (for final product after deprotection) | google.com |

The final deprotection step, which involves the removal of the trityl group under acidic conditions or via other methods like catalytic hydrogenation, yields Candesartan Cilexetil. scispace.comthieme-connect.comresearchgate.netwisdomlib.org The purity of the this compound intermediate directly impacts the efficiency of this final step and the impurity profile of the resulting drug substance. researchgate.net

Advanced Analytical Method Development and Validation for N Trityl Candesartan Cilexetil

High-Resolution Chromatographic Methodologies

The accurate quantification and purity assessment of N-Trityl Candesartan (B1668252) Cilexetil, a key intermediate in the synthesis of Candesartan Cilexetil, necessitates the development of sophisticated and robust analytical methods. High-resolution chromatography, particularly liquid chromatography, stands as the cornerstone for separating this compound from the active pharmaceutical ingredient (API), other process-related impurities, and degradation products.

Development and Optimization of Ultra High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) Methods

Both UHPLC and HPLC are principal techniques for the analysis of N-Trityl Candesartan Cilexetil and related substances. UHPLC methods, utilizing columns with sub-2 µm particles, offer significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC. ijpbs.comnih.gov The development of these methods involves a systematic optimization of chromatographic parameters to ensure reliability and efficiency for quality control and stability studies. A primary goal is to achieve baseline separation of all potential impurities, including this compound, from the main Candesartan Cilexetil peak. nih.govresearchgate.net

The choice of stationary and mobile phases is critical for achieving the desired selectivity and resolution, particularly for closely related impurities. Reversed-phase chromatography is the most common approach.

Stationary Phase: Octadecylsilyl (C18 or ODS) and octylsilyl (C8) silica (B1680970) gel columns are widely employed for the separation of Candesartan Cilexetil and its impurities. researchgate.netscispace.com Specific columns mentioned in validated methods include Waters ACQUITY UPLC BEH Shield RP18 (100 mm × 2.1 mm, 1.7 µm), Kromasil C18 (250 x 4.6 mm, 5 µm), and core-shell columns like Kinetex C18 (75x4.6 mm, 2.6-μm), which can reduce run times while enhancing efficiency. ijpbs.comnih.govresearchgate.net The selection between C18 and C8 can influence retention times, with C18 columns generally providing longer retention for Candesartan Cilexetil. researchgate.net

Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724). ijpbs.comnih.govresearchgate.net The pH of the aqueous phase is a crucial parameter for optimizing the separation of ionizable compounds like Candesartan Cilexetil and its impurities. nih.gov

Buffer Selection: Phosphate (B84403) buffers, often at a concentration of 0.01 M and adjusted to a low pH (e.g., 3.0) with orthophosphoric acid, are frequently used. ijpbs.comresearchgate.netptfarm.pl In other methods, 0.1% perchloric acid is used to act as an ion-pairing reagent, which helps in retaining and resolving basic polar analytes.

Organic Modifier: Acetonitrile is generally preferred over methanol (B129727) as the organic modifier because it provides better elution for highly non-polar impurities. nih.gov For instance, a high percentage of acetonitrile (up to 95%) in the mobile phase may be required to elute certain impurities effectively. ijpbs.comnih.gov

| Stationary Phase | Mobile Phase A | Mobile Phase B | Reference |

|---|---|---|---|

| ACQUITY UPLC BEH Shield RP18, 1.7 µm | 0.01 M phosphate buffer, pH 3.0 | Acetonitrile:Water (95:5 v/v) | ijpbs.comptfarm.pl |

| Kinetex C18 Core-Shell, 2.6-μm | Phosphoric acid pH 3.0 / pH 2.5 | Acetonitrile | nih.gov |

| Agilent ZORBAX SB-C8, 3.5μm | Low pH buffer salt solution | Acetonitrile | researchgate.net |

| Acquity UPLC HSS T3, 1.8 μm | 0.1% Perchloric acid in water | Acetonitrile | |

| Kromasil C18, 5 µm | Buffer pH 3.0 | Acetonitrile | researchgate.net |

Due to the wide range of polarities among Candesartan Cilexetil and its various impurities, including the non-polar this compound, gradient elution is essential for achieving a successful separation within a reasonable timeframe. ijpbs.comresearchgate.net An isocratic elution is often insufficient to resolve all compounds from the main peak and each other.

Gradient Elution: The gradient program involves changing the proportion of the organic mobile phase (e.g., acetonitrile) over the course of the analysis. A typical program starts with a lower concentration of the organic phase to retain and separate more polar compounds, then gradually increases the concentration to elute the more non-polar impurities like this compound. ijpbs.comresearchgate.net For example, a UHPLC method might start with a 50:50 ratio of aqueous buffer to organic phase, hold for a few minutes, and then linearly increase the organic phase concentration to 70% and then 100% to elute all components. ptfarm.pl

Flow Rate: Flow rates are optimized based on the column dimensions and particle size. For UHPLC methods with smaller columns (e.g., 2.1 mm internal diameter), flow rates are typically lower, around 0.35-0.5 mL/min. ijpbs.com For conventional HPLC systems with 4.6 mm columns, flow rates are generally higher, in the range of 1.0 to 1.5 mL/min. researchgate.netresearchgate.net Optimization of the flow rate is a balance between achieving efficient separation and minimizing analysis time and solvent consumption.

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Flow Rate (mL/min) | Reference |

|---|---|---|---|---|

| 0.0 - 2.0 | 50 | 50 | 0.35 | ptfarm.pl |

| 2.0 - 10.0 | Linear change to 30 | Linear change to 70 | ||

| 10.0 - 14.0 | Linear change to 0 | Linear change to 100 | ||

| 14.0 - 16.0 | 0 | 100 | ||

| 0 - 8 | Linear change from 58 | Linear change from 42 to 50 | Not specified | researchgate.net |

| 8 - 23 | 50 | 50 | ||

| 23 - 44 | Linear change to 34 | Linear change to 66 |

Diode Array Detection (DAD) and UV-Vis Spectrophotometry: Ultraviolet (UV) detection is the standard for quantifying Candesartan Cilexetil and its related substances. A Diode Array Detector (DAD) is particularly advantageous as it can acquire spectra across a range of wavelengths simultaneously. This capability is crucial for method development, allowing for the selection of the optimal wavelength for each impurity and confirming peak purity.

Different impurities may have different absorption maxima. For instance, a single UHPLC method may use dual-wavelength detection, monitoring at 254 nm for most impurities and at 210 nm for process-related impurities like Trityl Alcohol and Triphenylmethyl Methyl Ether, which have stronger absorbance at lower wavelengths. ijpbs.comresearchgate.netptfarm.pledqm.eu Other methods may employ wavelengths such as 220 nm or 258 nm. acs.org The use of a DAD allows for the identification of unspecified impurities by comparing their UV spectra against a library.

UV-Vis spectrophotometry as a standalone technique has also been applied, for example, in the determination of tin content in Trityl Candesartan, where tin is complexed with phenylfluorone (B147566) and measured at 510 nm. derpharmachemica.com

Candesartan Cilexetil is a racemic mixture, containing a single chiral center at the cyclohexyloxycarbonyloxy ethyl ester group. nih.govscispace.com While the active metabolite, Candesartan, is achiral, regulatory requirements often necessitate the control of enantiomeric purity in the drug substance. Therefore, chiral separation techniques are essential.

Direct enantiomeric separation is achieved using High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for this purpose. ptfarm.pl A validated HPLC method for the enantiomeric separation of Candesartan Cilexetil utilizes a Phenomenex Lux Cellulose-4 column. ijpbs.com This method successfully resolves the enantiomers, demonstrating good separation and tailing factors that meet regulatory guidelines. ijpbs.com The European Pharmacopoeia also describes a method for the related sartan, Valsartan, which employs a cellulose derivative of silica gel for chiral separation, highlighting this as a standard approach in the field. edqm.eu

Advanced Detection Techniques (e.g., Diode Array Detection, UV-Vis Spectrophotometry)

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for Volatile Impurities

While HPLC and UHPLC are the primary methods for analyzing non-volatile impurities like this compound, Gas Chromatography (GC) is the technique of choice for identifying and quantifying volatile and semi-volatile impurities. These can include residual solvents or potentially genotoxic process-related impurities that may be present in the final drug substance.

A critical application of GC hyphenated with Mass Spectrometry (GC-MS) is the quantification of potentially genotoxic impurities (GTIs). For example, 1-Chloroethyl Cyclohexyl Carbonate (CECC), a reagent used in the esterification of Trityl Candesartan to produce Candesartan Cilexetil, is a potential GTI. A specific and sensitive GC-MS method has been developed to quantify CECC in the Candesartan Cilexetil drug substance. The use of MS detection in single ion monitoring (SIM) mode provides high selectivity and allows for detection at the very low levels required for GTIs.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chemistry technique for the analysis and purification of complex pharmaceutical compounds. uliege.be While specific validated methods for this compound are not widely published, the principles of SFC make it highly suitable for such challenging separations. The technique utilizes a mobile phase, typically supercritical carbon dioxide, which possesses low viscosity and high diffusivity, enabling rapid and highly efficient separations, often superior to traditional High-Performance Liquid Chromatography (HPLC) for complex mixtures. science.govscispace.com

Method development in SFC for a large, structurally complex molecule like this compound would involve a systematic screening of stationary phases and mobile phase compositions. uliege.be The process typically includes:

Column Screening: Evaluating various stationary phases, including those packed with sub-2µm particles, to achieve optimal selectivity for the parent molecule and its closely related impurities. uliege.be

Modifier and Additive Optimization: The polarity of the supercritical CO2 is fine-tuned by adding organic modifiers (e.g., methanol) and additives (e.g., water) to the mobile phase. uliege.be This is crucial for achieving the desired retention and peak shape for polar and ionizable compounds.

Parameter Optimization: Using a Design of Experiments (DoE) approach, parameters such as backpressure, temperature, and gradient time are systematically varied to find the optimal conditions for separation in the shortest possible analysis time. uliege.be

For a compound like this compound and its potential diastereomers or process-related impurities, SFC offers the advantage of high resolution and speed, significantly reducing analysis time and solvent consumption compared to conventional LC methods. uliege.benih.gov

Table 1: Illustrative SFC Method Development Parameters

| Parameter | Typical Range/Options | Purpose |

| Stationary Phase | Diol, 2-Ethylpyridine, Cyano, C18 | Achieve optimal selectivity for structurally similar compounds. |

| Mobile Phase | Supercritical CO₂ with organic modifier | Primary eluent. |

| Modifier | Methanol, Ethanol, Acetonitrile (5-40%) | Adjust mobile phase polarity and solvating power. |

| Additive | Water, Isopropylamine, Trifluoroacetic Acid (0.1-2%) | Improve peak shape and resolution, especially for basic or acidic analytes. |

| Backpressure | 100-200 bar | Maintain the supercritical state of the mobile phase and influence retention. uliege.be |

| Temperature | 30-60 °C | Affects fluid density, viscosity, and solute solubility. |

| Flow Rate | 1-5 mL/min | Controls analysis speed and efficiency. |

Spectroscopic Characterization for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of this compound and its related substances. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to provide a complete picture of the molecular structure. researchgate.netuni-regensburg.de

1D and 2D NMR techniques are crucial for differentiating between potential isomers, such as N-1 and N-2 ethylated derivatives that can form during synthesis. researchgate.netresearchgate.net Studies on analogous sartan intermediates have confirmed through spectroscopic analysis, including ¹H-¹⁵N HMBC and single-crystal X-ray diffraction, that the bulky trityl group preferentially attaches to the N-2 nitrogen of the tetrazole ring. dntb.gov.uaresearchgate.net The structure of isolated process-related impurities and degradation products is routinely confirmed using a combination of these NMR experiments. srce.hrresearchgate.netresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Structural Moieties

| Structural Moiety | Atom | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| Trityl Group | Aromatic Protons | 7.0 - 7.5 (m) | 127 - 142 |

| Biphenyl (B1667301) System | Aromatic Protons | 6.9 - 7.7 (m) | 122 - 142 |

| Benzimidazole (B57391) Core | Aromatic Protons | 7.1 - 7.8 (m) | 114 - 159 |

| Ethoxy Group | -OCH₂- | ~4.6 (q) | ~67 |

| -CH₃ | ~1.4 (t) | ~15 | |

| Cilexetil Ester | -OCH(CH₃)- | ~6.9 (q) | ~92 |

| -CH(CH₃)- | ~1.6 (d) | ~20 | |

| Cyclohexyl Protons | 1.2 - 2.0 (m) | 23 - 78 |

Note: Values are approximate and based on data for candesartan cilexetil and related impurities. researchgate.netgoogle.com Exact shifts depend on the solvent and specific molecular environment.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for identifying and quantifying this compound and its impurities. srce.hr

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. srce.hrresearchgate.net This capability is essential for determining the elemental composition of the parent molecule and any unknown impurities. The measured exact mass can be used to confirm the molecular formula with a high degree of confidence, distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net For this compound, the theoretical exact mass is a key identifier. nih.gov HRMS has been successfully used to identify process-related impurities in candesartan synthesis, including chloro-alkyl carbonate ester analogues of intermediates. srce.hrresearchgate.net

Table 3: HRMS Data for this compound

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Ion Adduct |

| This compound | C₅₂H₄₈N₆O₆ | 852.36353 | [M+H]⁺, [M+Na]⁺ |

Data sourced from PubChem and other analytical reports. srce.hrnih.gov

Tandem Mass Spectrometry (MS/MS) is used to establish the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. researchgate.net By selecting the precursor ion (e.g., the [M+H]⁺ ion of an impurity), a collision-induced dissociation (CID) spectrum is generated, which serves as a structural fingerprint. srce.hrresearchgate.net The fragmentation pathways of impurities are compared with that of the parent compound, this compound, to pinpoint the location of structural modifications. researchgate.netresearchgate.net A common fragmentation observed in the MS/MS spectra of these compounds is the loss of the trityl group, yielding a characteristic trityl cation fragment (m/z 243). researchgate.net This technique is crucial for characterizing degradation products and process impurities formed during synthesis. srce.hrresearchgate.net

Table 4: Illustrative MS/MS Fragmentation Data

| Precursor Ion (m/z) | Collision Energy | Key Fragment Ions (m/z) | Interpretation |

| 853.37 ([M+H]⁺) | 35 eV srce.hrresearchgate.net | 243.1 | Trityl Cation [C(C₆H₅)₃]⁺ |

| 611.2 | Loss of Trityl Group | ||

| 441.1 | Further fragmentation of the candesartan moiety |

Note: Fragmentation data is illustrative and based on the general behavior of candesartan derivatives and their tritylated precursors. researchgate.netresearchgate.net

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule and can be used to study solid-state properties like polymorphism. edqm.euconicet.gov.ar

IR spectroscopy is particularly useful for confirming the presence of key functional groups in this compound. The spectrum will show characteristic absorption bands corresponding to the carbonyl (C=O) stretching of the ester and carbonate groups, the C-O stretching of the ether and ester linkages, and vibrations associated with the aromatic rings of the benzimidazole, biphenyl, and trityl moieties. google.comresearchgate.net The European Pharmacopoeia utilizes IR spectroscopy for the identification of Candesartan Cilexetil. edqm.eu

Table 5: Key Functional Groups and Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester & Carbonate C=O | Stretch | 1720 - 1760 google.com |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Benzimidazole Ring | Skeletal Vibrations | ~1430 google.com |

| Ether & Ester C-O | Stretch | 1080 - 1350 google.com |

Note: Values are based on characteristic ranges and published data for Candesartan Cilexetil. google.comresearchgate.net

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Validation of Analytical Methods According to ICH Q2(R1) Guidelines

The validation of analytical methods for this compound, a critical process-related impurity of Candesartan Cilexetil, is essential for ensuring the quality and safety of the final drug product. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for this validation process. scispace.com Method validation demonstrates that the analytical procedure is suitable for its intended purpose. For this compound, this typically involves its quantification as an impurity in the active pharmaceutical ingredient (API) or formulated drug product.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and matrix components. scispace.com In the context of this compound, which is often analyzed alongside Candesartan Cilexetil and its other related substances, specificity is a critical parameter.

Advanced chromatographic techniques, such as Ultra High-Pressure Liquid Chromatography (UPLC), are frequently employed to achieve the necessary separation. In one validated UPLC method, this compound (referred to as Trityl Alcohol) was separated from Candesartan Cilexetil and eleven other impurities. nih.govnih.gov The method utilized a BEH Shield RP18 column and a gradient elution program with UV detection at both 210 nm and 254 nm to ensure all impurities were detected. nih.govnih.gov this compound was specifically monitored at 210 nm. nih.govnih.gov

Forced degradation studies are a cornerstone of specificity evaluation. Candesartan Cilexetil is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. nih.govresearchgate.net The analytical method must demonstrate that the peak corresponding to this compound is free from interference from any degradants formed. In these studies, the separation of degradation product peaks from the main drug and known impurity peaks is assessed, often using a photodiode array (PDA) detector to confirm peak purity. semanticscholar.org Successful validation shows that the method is stability-indicating, meaning it can accurately measure the analyte of interest without interference from degradation products. researchgate.netsemanticscholar.org

The results from these studies confirm that the analytical method is selective for this compound, allowing for its accurate quantification without interference from the API, other process impurities, or degradation products.

Linearity, Range, Accuracy, and Precision Determination

Linearity and Range: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range. For impurity quantification methods, the range typically spans from the limit of quantitation (LOQ) to 150% or 200% of the impurity's specification level. nih.govsemanticscholar.org

In a validated UPLC method for impurities in Candesartan Cilexetil, the linearity for this compound (as Trityl Alcohol) and other impurities was established from the LOQ level up to 2.0 µg/mL. nih.govnih.gov A series of solutions at different concentrations are prepared and analyzed. The response (peak area) is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (r²) value, typically ≥0.999, is required to demonstrate linearity. nih.govnih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed using recovery studies by spiking a known amount of the impurity standard into a sample matrix (e.g., a placebo or the drug product). The analysis is performed, and the percentage of the spiked impurity that is recovered is calculated. scholarsresearchlibrary.com

For this compound, accuracy is often evaluated at multiple concentration levels (e.g., LOQ, 100%, and 150% of the target concentration). semanticscholar.orgresearchgate.net The acceptance criterion for recovery is usually within a range of 90-110%, but can be wider for low-level impurities. Studies have shown recovery for various impurities of Candesartan Cilexetil to be within 97.5% to 102.4%. scirp.org

Precision: Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay Precision): This assesses precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of six replicate samples.

Intermediate Precision: This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. nih.gov

Reproducibility: This assesses precision between different laboratories.

For the analytical methods for Candesartan Cilexetil impurities, precision is demonstrated by showing that the relative standard deviation (%RSD) of the results is below a specified limit, often less than 15% for impurities at low concentrations. nih.govnih.gov

| Validation Parameter | Typical Method and Conditions | Typical Acceptance Criteria | Example Finding for Candesartan Impurities |

|---|---|---|---|

| Linearity | Analysis of 5-6 concentrations from LOQ to 150-200% of target. | Correlation Coefficient (r²) ≥ 0.999 | Linearity established from LOQ to 2 µg/mL with r² ≥ 0.999. nih.govnih.gov |

| Accuracy | Recovery study by spiking impurity at 3 levels (e.g., 50%, 100%, 150%) in triplicate. | Recovery typically within 80-120% for impurities. | Recovery values for impurities found to be between 97.5% and 102.4%. scirp.org |

| Precision (Repeatability & Intermediate) | Analysis of ≥6 replicate samples, often spiked with impurities. | %RSD < 15% for impurities. | %RSD for each impurity was <15% for n=6 samples. nih.govnih.gov |

Detection Limit (LOD) and Quantitation Limit (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

These limits are often determined based on the signal-to-noise ratio (S/N) of the analytical signal, where the LOD is typically established at an S/N of 3:1 and the LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

For methods analyzing impurities in Candesartan Cilexetil, including this compound (as Trityl Alcohol), the LOD and LOQ are experimentally determined by injecting a series of dilute solutions of known concentrations. nih.govresearchgate.net The precision at the LOQ level is also verified to ensure the reliability of the quantification limit.

| Parameter | Method of Determination | Typical Acceptance Criteria | Example Data for Candesartan Impurity Analysis |

|---|---|---|---|

| Limit of Detection (LOD) | Visual evaluation or Signal-to-Noise ratio of 3:1. | Analyte peak is detectable and distinguishable from noise. | LOD values for Candesartan impurities can be as low as 0.003% with respect to a 1.0 mg/mL test concentration. scirp.org |

| Limit of Quantitation (LOQ) | Visual evaluation or Signal-to-Noise ratio of 10:1. | Analyte can be quantified with acceptable precision and accuracy. | LOQ values are established and verified with replicate injections. nih.gov |

Robustness and Solution Stability Evaluation

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. scirp.org This provides an indication of its reliability during normal usage. For HPLC/UPLC methods, common parameters to vary include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min).

Column temperature (e.g., ±5 °C).

pH of the mobile phase buffer.

Composition of the mobile phase (e.g., ±2% organic component). semanticscholar.org

The method is considered robust if the system suitability parameters, such as resolution between critical peaks (e.g., between this compound and an adjacent peak), remain within the acceptance criteria despite these changes. Studies have shown that for methods analyzing Candesartan impurities, the resolution remains greater than 2.0 under varied conditions, illustrating robustness. scirp.org

Solution Stability: Solution stability studies are conducted to evaluate the stability of the analyte in the prepared sample and standard solutions over a specific period. This ensures that the results are not affected by potential degradation of the analyte during the analysis time.

Standard and sample solutions are prepared and stored under defined conditions (e.g., room temperature, refrigerated). They are then analyzed at various time intervals (e.g., 0, 12, 24, 48 hours) and the results are compared to those from freshly prepared solutions. The solutions are considered stable if the change in concentration or the %RSD of the assay is within an acceptable limit, often within ±2.0%. scirp.org For some methods, test solutions have been found to be stable for up to 40 days when stored under refrigerated conditions. science.gov

Process Optimization and Scale Up Considerations for N Trityl Candesartan Cilexetil Production

Reaction Engineering Principles Applied to Process Development

The application of reaction engineering principles is fundamental to developing a robust and scalable synthesis process for N-Trityl Candesartan (B1668252) Cilexetil. This involves a detailed analysis of reaction kinetics, thermodynamics, and mass transfer phenomena to optimize reaction conditions.

Key reaction steps in the synthesis of N-Trityl Candesartan Cilexetil include the protection of the tetrazole group of candesartan with a trityl group. clockss.org This reaction is typically carried out by reacting candesartan with trityl chloride in the presence of a base. The choice of solvent, base, and reaction temperature significantly impacts the reaction rate and yield. For instance, the use of a phase transfer catalyst can facilitate the reaction between the water-soluble candesartan and the organic-soluble trityl chloride, thereby increasing the reaction rate. google.com

Table 1: Reaction Parameters and their Impact on this compound Synthesis

| Parameter | Effect on Reaction | Optimization Strategies |

| Solvent | Influences solubility of reactants, reaction rate, and product purity. | Selection of a solvent system that provides good solubility for both reactants while minimizing side reactions. Dichloromethane and N,N-dimethylformamide are commonly used. google.com |

| Base | Neutralizes the acid generated during the reaction, driving the equilibrium towards product formation. | Use of organic bases like triethylamine (B128534) or inorganic bases such as potassium carbonate. clockss.orggoogle.com The choice depends on the specific reaction conditions and desired work-up procedure. |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to the formation of impurities. | Optimization of the temperature profile to achieve a balance between reaction speed and purity. |

| Reactant Concentration | Influences reaction kinetics and throughput. | Maintaining optimal reactant concentrations to maximize the reaction rate without causing precipitation or viscosity issues. |

Strategies for Yield Improvement and Throughput Enhancement

Maximizing the yield and throughput of this compound production is a primary objective in industrial settings. Several strategies are employed to achieve this, ranging from catalyst selection to innovative reaction technologies.

The use of efficient catalysts can significantly improve reaction rates and yields. For example, ruthenium-catalyzed C-H arylation has been explored for the synthesis of candesartan, offering a more atom-efficient alternative to traditional cross-coupling reactions. uni-kiel.de While challenges remain in scaling up such processes, they hold promise for future improvements. uni-kiel.deresearchgate.net

Table 2: Comparison of Synthetic Strategies for Yield Enhancement

| Strategy | Description | Advantages |

| Convergent Synthesis | Fragments of the final molecule are synthesized independently and then coupled. | Higher overall yield, easier purification of intermediates. clockss.org |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolation of intermediates. | Reduced processing time, lower solvent consumption, simplified operations. google.com |

| Catalytic C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized starting materials. | Increased atom economy, shorter synthetic routes. uni-kiel.de |

Furthermore, enhancing throughput can be achieved by minimizing reaction times and simplifying work-up procedures. For example, an improved process for preparing Candesartan Cilexetil from Trityl Candesartan Cilexetil involves a detritylation step using a solution of acetyl chloride in alcohol, which simplifies the process and improves the yield to over 95%. google.com

Downstream Processing Techniques for Industrial Scale Purification

The purification of this compound on an industrial scale is a critical step to ensure the final product meets the stringent purity requirements for pharmaceutical use. Downstream processing typically involves crystallization, filtration, and drying.

Crystallization is the primary method for purifying the crude product. The choice of solvent or solvent mixture is crucial for obtaining a high-purity crystalline product with a desirable particle size distribution. epo.org A method for refining trityl-candesartan involves pulping the crude product in a first solvent, followed by dissolution in a second solvent and crystallization by adding an anti-solvent like acetonitrile (B52724). google.com This process can yield a product with a purity of up to 99.9%. google.com

Table 3: Solvents and Techniques in the Purification of this compound

| Purification Step | Solvents/Techniques | Outcome |

| Crystallization | Toluene (B28343), Methanol (B129727), Acetonitrile, Ethyl acetate (B1210297), n-Hexane, Isopropanol. google.comgoogle.comgoogle.com | High-purity crystalline product. |

| Filtration | Standard industrial filtration equipment. | Separation of the solid product from the mother liquor. |

| Drying | Vacuum drying ovens. | Removal of residual solvents to meet pharmacopeial standards. |

The particle size of the final product is an important physical characteristic that can affect its handling and formulation into the final drug product. epo.org Controlled crystallization conditions, including cooling rate and agitation, are employed to achieve the desired particle size. google.com

Application of Green Chemistry Principles in Synthetic Route Design

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. instituteofsustainabilitystudies.com In the context of this compound production, this involves designing synthetic routes that are safer, more efficient, and generate less waste. ewadirect.com

Key green chemistry considerations include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com C-H activation strategies, for example, offer higher atom efficiency compared to traditional cross-coupling reactions. uni-kiel.de

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. Research into solvent selection for candesartan synthesis aims to identify more environmentally benign options. akjournals.comresearchgate.net

Waste Reduction: Developing processes that minimize the generation of waste products. One-pot syntheses and the elimination of purification steps like column chromatography contribute to waste reduction. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

A method for preparing trityl candesartan has been described as environmentally friendly due to reduced energy consumption, cost savings, and decreased waste discharge. google.com This was achieved through a one-pot method that avoids the crystallization and separation of intermediate products. google.com

Economic Viability and Industrial Scalability Assessments

The economic viability and industrial scalability of this compound production are paramount for commercial success. These assessments are conducted throughout the process development lifecycle.

Economic Viability:

Industrial Scalability:

Scaling up a chemical process from the laboratory to an industrial scale presents numerous challenges. These include:

Heat Transfer: Ensuring efficient heat removal in large reactors to control reaction temperature.

Mass Transfer: Maintaining adequate mixing to ensure homogeneity of the reaction mixture.

Safety: Managing the risks associated with handling large quantities of chemicals.

A thorough understanding of reaction engineering principles is essential for successful scale-up. Process parameters that are optimized on a small scale must be carefully re-evaluated and adjusted for larger equipment. The development of a simple and robust process, with a wide operating window, is crucial for ensuring consistent product quality and yield on an industrial scale. colab.ws The avoidance of hazardous reagents like organotin compounds and the elimination of chromatographic purification are key factors that improve the industrial applicability of a process. google.com

Regulatory Compliance and Quality Assurance in Relation to N Trityl Candesartan Cilexetil

Adherence to ICH Q3A/B Guidelines for Impurities in New Drug Substances and Products

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The ICH Q3A(R2) and Q3B(R2) guidelines are pivotal in the control of impurities in new drug substances and new drug products, respectively. europa.eueuropa.eugmp-compliance.orgpremier-research.com These guidelines establish a framework for the reporting, identification, and qualification of impurities based on defined thresholds.

N-Trityl Candesartan (B1668252) Cilexetil is a process-related impurity that can arise during the synthesis of Candesartan Cilexetil. google.com Its presence in the final API must be controlled within the limits stipulated by ICH guidelines. The guidelines outline thresholds for reporting, identifying, and qualifying impurities, which are crucial for ensuring the safety of the drug substance. premier-research.comich.orgkobia.kr For instance, the reporting threshold is the level at which an impurity must be reported in the regulatory submission. ich.org The identification threshold is the level above which the structure of the impurity must be determined. jpionline.org The qualification threshold is the limit above which the biological safety of the impurity must be established. ich.orgeuropa.eu

The qualification process involves acquiring and evaluating data to establish the biological safety of an individual impurity. ich.org If the level of N-Trityl Candesartan Cilexetil in the drug substance exceeds the qualification threshold, comprehensive safety data is required. europa.eu However, if the impurity is also a significant metabolite in animal or human studies, it is generally considered qualified. ich.org

Table 1: ICH Q3A/B Impurity Thresholds

| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

|---|---|---|

| Reporting | ≥ 0.05% | ≥ 0.03% |

| Identification | ≥ 0.10% or 1.0 mg per day total intake (whichever is lower) | ≥ 0.05% |

This table provides a general overview of the ICH Q3A/B thresholds. Specific thresholds can vary based on the drug product and its clinical use.

Development of a Control Strategy for this compound as a Critical Quality Attribute or Impurity

The development of a control strategy involves several key elements:

Risk Assessment: Identifying and evaluating the potential risks associated with the presence of this compound. pharmaknowledgeforum.com This includes understanding its formation pathways during the synthesis of Candesartan Cilexetil. srce.hr

Process Understanding and Control: A thorough understanding of the manufacturing process is crucial to identify the critical process parameters (CPPs) that influence the formation and removal of this compound. amplelogic.com For example, the deprotection step of the trityl group is a critical step where incomplete reaction can lead to the presence of this impurity. google.com

In-process Controls: Implementing in-process checks and controls to monitor and manage the levels of this compound during manufacturing.

Specification Setting: Establishing an appropriate acceptance criterion for this compound in the final drug substance, based on ICH guidelines and safety data. edqm.eu

Stability Studies: Evaluating the potential for this compound to form or for its levels to change during the storage of the API. registech.comgeneesmiddeleninformatiebank.nl

A comprehensive control strategy ensures that the level of this compound is consistently maintained below the qualified safety threshold, thereby ensuring the quality and safety of the Candesartan Cilexetil API. pharmaguru.co

Implementation of Analytical Quality by Design (AQbD) Principles for Robust Analytical Methods

Analytical Quality by Design (AQbD) is a systematic approach to the development of analytical methods that emphasizes a deep understanding of the method to ensure it is robust and fit for its intended purpose throughout its lifecycle. americanpharmaceuticalreview.comresearchgate.netbenthamdirect.comiipseries.org The implementation of AQbD principles is critical for developing reliable analytical methods to quantify this compound.

The AQbD workflow for an analytical method for this compound would typically include:

Defining the Analytical Target Profile (ATP): This predefines the objectives and performance requirements of the analytical method, such as the required accuracy, precision, and detection limit for quantifying this compound. pharm-int.com

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that need to be controlled to meet the ATP, while CMPs are the method variables that can impact the CMAs.

Risk Assessment: A systematic process to identify and rank the parameters that could affect the method's performance. pharm-int.com

Method Optimization using Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically study the effects of multiple CMPs on the CMAs, leading to the definition of a Method Operable Design Region (MODR). researchgate.netpensoft.net The MODR is a multidimensional space where the method is known to perform robustly. americanpharmaceuticalreview.com

Control Strategy and Lifecycle Management: Establishing a control strategy for the analytical method to ensure its ongoing performance and implementing a plan for continuous monitoring and improvement. researchgate.netbenthamdirect.com

By applying AQbD, a robust and reliable analytical method can be developed for the routine analysis of this compound, ensuring accurate measurement and control of this impurity. pensoft.net

Documentation and Reporting Requirements for Process Validation and Impurity Control

Comprehensive documentation is a cornerstone of Good Manufacturing Practices (GMP) and is legally required by regulatory authorities. symmetric.eventsfda.gov For process validation and impurity control of this compound, detailed documentation provides evidence that the manufacturing process is well-controlled and consistently produces a product of the required quality. adragos-pharma.comgmpsop.com

Key documentation and reporting requirements include:

Process Validation Protocol: A written plan that outlines the validation activities to be performed, including the process parameters to be monitored, the sampling plan, the analytical methods to be used, and the acceptance criteria. amplelogic.com

Analytical Method Validation Reports: Detailed reports documenting the validation of the analytical methods used to test for this compound, demonstrating their suitability for their intended purpose. aquigenbio.com

Batch Manufacturing Records: These records provide a complete history of the manufacturing of each batch, including the control of critical process parameters related to the formation and removal of this compound.

Impurity Profile Reports: Reports summarizing the levels of impurities, including this compound, found in batches of the drug substance. cbg-meb.nlsukl.gov.cz These reports are a critical part of the regulatory submission.

Stability Data: Documentation of stability studies that demonstrate the impurity profile of the drug substance remains within acceptable limits over its shelf life. geneesmiddeleninformatiebank.nl

Thorough and accurate documentation is essential for regulatory submissions, inspections, and for maintaining a state of control over the manufacturing process. symmetric.eventsfda.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Candesartan Cilexetil |

| Candesartan |

| Trityl Alcohol |

| Triphenylmethanol |

Q & A

Q. What analytical methods are validated for quantifying N-Trityl Candesartan Cilexetil in bulk and formulations?

A first-derivative UV spectrophotometric method has been validated for quantification, utilizing the signal at 270.1 nm (ID270.1). This method demonstrates linearity (6.00–32.00 µg/mL, r² = 0.999), precision (intraday/interday variability <2%), and accuracy (mean recovery 99.23–100.97%). It is suitable for dissolution testing and tablet dosage analysis . For enhanced solubility in poorly aqueous systems, a cosolvency approach using 95% ethanol (v/v) and Tween 80 (1% v/v) in pH 6.8 phosphate buffer achieves Beer-Lambert compliance (3–21 µg/mL, r² = 0.999 at 232 nm) .

Q. How can solubility and bioavailability of this compound be improved for preclinical studies?

Solid dispersion techniques and nanosuspensions are effective. For example, nanosuspensions prepared via solvent evaporation (6 mg drug in 2 mL ethanol injected into 20 mL aqueous stabilizers) followed by lyophilization enhance dissolution rates. Stabilizer concentration optimization using a 2³-factorial design (e.g., Design-Expert® software) improves particle size and homogeneity . Additionally, co-solvent systems (ethanol/Tween 80) increase solubility by disrupting hydrophobic interactions, critical for in vitro assays .

Q. What quality control standards are recommended for this compound?

The European Pharmacopoeia (EP) specifies reference standards for identity, purity (>99.5%), and impurity profiling. Critical parameters include melting point (~163°C) and chromatographic separation of degradants (e.g., candesartan, ethyl esters) using RP-HPLC. Stability-indicating methods must resolve peaks for forced degradation products (acid/alkaline hydrolysis, oxidation) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound formulations?

A 2³-factorial design evaluates independent variables (e.g., stabilizer concentrations A, B, C) on responses like particle size and dissolution. Using Design-Expert® software, 3D surface plots and ANOVA identify significant factors (p < 0.05). The desirability function (range: 0–1) combines multiple responses into a single optimization metric. For example, a nanosuspension formulation achieving desirability >0.9 showed <5% deviation between predicted and observed particle size (e.g., 150–200 nm) .

Q. What synthetic routes yield high-purity this compound?

Efficient synthesis involves reacting N-trityl candesartan with cilexetil chloride (1-chloroethyl cyclohexyl carbonate) in acetonitrile or DMF with potassium carbonate. Key steps:

- Step 1 : Tritylation of candesartan at 40–70°C for 3–8 hours (yield: 84.8–95%).

- Step 2 : Purification via ethyl acetate/water extraction and vacuum distillation.

- Validation : HPLC purity >98% with residual solvent limits per ICH guidelines .

Q. How does this compound stability vary under stress conditions?

Forced degradation studies (40°C/75% RH, acidic/alkaline hydrolysis, UV light) reveal:

- Hydrolysis : Major degradation in alkaline conditions (e.g., 0.1N NaOH), forming candesartan (retention time: 4.2 min).

- Oxidation : H₂O₂ generates sulfoxide derivatives (confirmed via LC-MS).

- Photostability : <5% degradation under UV light (320–400 nm) after 48 hours.

Stability-indicating RP-HPLC methods with C18 columns (mobile phase: acetonitrile/0.1% phosphoric acid) are critical for monitoring .

Q. What pharmacokinetic interactions impact this compound’s bioavailability?

Co-administration with P-glycoprotein inhibitors (e.g., piperine) increases bioavailability by reducing efflux. In rats, solid dispersions with quercetin (a bioavailability enhancer) showed 2.3-fold higher Cmax compared to pure drug. Nanoemulsions (garlic oil stabilizer) further enhance lymphatic absorption, bypassing first-pass metabolism .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported solubility values for this compound?

Variability arises from solvent systems and temperature. For example:

Q. Why do different synthetic routes yield varying impurity profiles?

Residual solvents (DMF, acetonitrile) and reaction byproducts (e.g., ethyl 2-ethoxybenzimidazole) depend on:

- Catalyst : Potassium carbonate vs. KI alters reaction kinetics.

- Isolation : Incomplete extraction increases ester impurities.

Resolution: Optimize purification (e.g., recrystallization from ethanol/water) and use EP reference standards for impurity quantification .

Tables for Key Parameters

Q. Table 1: Optimized Nanosuspension Formulation (2³-Factorial Design)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.